Methyl 3-methoxy-d3-benzoate
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Overview
Description
Methyl 3-methoxy-d3-benzoate is a deuterated derivative of methyl 3-methoxybenzoate, a compound commonly used in organic synthesis. The presence of deuterium atoms in place of hydrogen atoms makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-d3-benzoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with sulfuric acid or p-toluenesulfonic acid serving as the catalyst . For the deuterated version, deuterated methanol (CD3OD) is used instead of regular methanol.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-d3-benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into 3-methoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methoxy-d3-benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-d3-benzoate involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating the structure and dynamics of organic molecules. The compound’s effects in biological systems are primarily due to its metabolic stability and the kinetic isotope effect, which can alter the rate of biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxybenzoate: The non-deuterated version, commonly used in organic synthesis.
Methyl 4-methoxybenzoate: Similar structure but with the methoxy group at the para position.
Methyl 2-methoxybenzoate: Similar structure but with the methoxy group at the ortho position.
Uniqueness
Methyl 3-methoxy-d3-benzoate is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The deuterium atoms provide distinct signals that help in the detailed analysis of molecular structures and dynamics, making it a preferred choice in various research applications.
Properties
IUPAC Name |
methyl 3-(trideuteriomethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-6H,1-2H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKYPQBGYRJVAN-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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